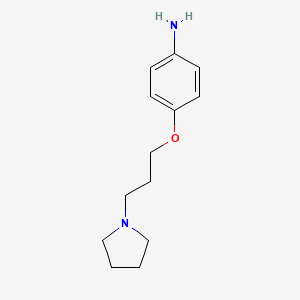
4-(3-(Pyrrolidin-1-yl)propoxy)aniline
Cat. No. B1282033
Key on ui cas rn:
343965-79-7
M. Wt: 220.31 g/mol
InChI Key: TWOVRSMFLFYABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07521455B2
Procedure details


The target compound was obtained by the method according to Example 18, using 3-pyrrolidin-1-yl-propan-1-ol, and 4-nitrophenol or 1-fluoro-4-nitrobenzene as starting materials.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1([CH2:6][CH2:7][CH2:8][OH:9])[CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:10]([C:13]1[CH:18]=[CH:17][C:16](O)=[CH:15][CH:14]=1)([O-])=O.FC1C=CC([N+]([O-])=O)=CC=1>>[N:1]1([CH2:6][CH2:7][CH2:8][O:9][C:16]2[CH:17]=[CH:18][C:13]([NH2:10])=[CH:14][CH:15]=2)[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCC1)CCCO
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)[N+](=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The target compound was obtained by the method
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
N1(CCCC1)CCCOC1=CC=C(N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
